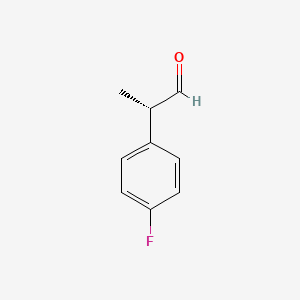

(S)-2-(4-Fluorophenyl)propanal

Description

Significance of Aldehyde Chirality in Asymmetric Synthesis

Chirality, often described as "handedness" in molecules, is a fundamental concept in stereochemistry. In the context of aldehydes, the spatial arrangement of atoms around the chiral center dictates how the molecule will interact with other chiral molecules, including biological targets like enzymes and receptors. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, as different isomers can have vastly different biological effects. Chiral aldehydes are crucial starting materials and catalysts in asymmetric reactions, enabling the synthesis of enantiomerically pure compounds, which is a critical requirement for many pharmaceuticals. thieme-connect.comnih.gov The development of chiral aldehyde catalysis has provided powerful methods for the asymmetric functionalization of amines and their derivatives, which are common motifs in natural products and drugs. thieme-connect.comnih.govacs.org

Impact of Fluorine Substitution on Molecular Design and Reactivity

The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties. numberanalytics.comscispace.com Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, and stability. numberanalytics.comtandfonline.com In medicinal chemistry, fluorine substitution is a widely used strategy to enhance a drug's metabolic stability, improve its binding affinity to target proteins, and increase its ability to cross cell membranes. tandfonline.combohrium.comresearchgate.net The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which contributes to the increased stability of fluorinated compounds. scispace.comchinesechemsoc.org This stability can protect a drug molecule from being broken down by metabolic enzymes in the body, thereby prolonging its therapeutic effect. bohrium.com

(S)-2-(4-Fluorophenyl)propanal as a Versatile Chiral Synthetic Intermediate

This compound stands out as a valuable and versatile chiral building block in organic synthesis. Its structure combines the directing influence of a chiral aldehyde with the unique properties imparted by a fluorine atom on the phenyl ring. This makes it a sought-after intermediate for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. smolecule.com The aldehyde group can undergo various chemical transformations, such as oxidation to a carboxylic acid or reduction to an alcohol, while the fluorinated phenyl ring can participate in reactions like nucleophilic aromatic substitution. smolecule.com These reactive sites, combined with its defined stereochemistry, allow chemists to construct intricate molecular architectures with a high degree of control.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Property | 2-(4-Fluorophenyl)-2-propanol |

| Molecular Formula | C9H11FO guidechem.comchemimpex.com |

| Molecular Weight | 154.18 g/mol guidechem.comchemimpex.com |

| Appearance | Colorless to light yellow clear liquid chemimpex.comlookchem.com |

| Boiling Point | 212.7 °C at 760 mmHg guidechem.comlookchem.com |

| pKa | 14.43 ± 0.29 (Predicted) lookchem.com |

| Density | 1.09 g/cm³ lookchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

(2S)-2-(4-fluorophenyl)propanal |

InChI |

InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3/t7-/m1/s1 |

InChI Key |

AANCPBXTNIZNIJ-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C=O)C1=CC=C(C=C1)F |

Canonical SMILES |

CC(C=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for S 2 4 Fluorophenyl Propanal and Analogues

Chiral Catalysis in Asymmetric Construction

Chiral catalysis provides a powerful tool for the enantioselective synthesis of complex molecules from simple precursors. Organocatalysis, the use of small organic molecules as catalysts, has emerged as a particularly attractive strategy due to the ready availability, stability, and low toxicity of many organocatalysts.

Organocatalytic Approaches for Stereoselective Transformations

Organocatalysis has been successfully applied to a wide range of stereoselective transformations, including the functionalization of aldehydes. These methods often proceed through the formation of chiral enamine or iminium ion intermediates, which effectively control the stereochemical outcome of the reaction.

The direct asymmetric α-functionalization of aldehydes represents a highly atom-economical approach to the synthesis of chiral carbonyl compounds. This strategy avoids the need for pre-functionalized substrates and often proceeds with high levels of enantioselectivity.

The direct enantioselective α-oxygenation of aldehydes can be achieved using various organocatalytic systems. While direct α-oxygenation of 2-(4-fluorophenyl)propanal (B68073) is not extensively documented, analogous reactions with similar substrates, such as 2-phenylpropanal (B145474) derivatives, provide valuable insights. Proline and its derivatives have been shown to be effective catalysts for the α-amination of α-branched aldehydes, a closely related transformation. For instance, the α-amination of 2-phenylpropanal derivatives has been successfully achieved with high enantioselectivities. This suggests that similar strategies could be applied to the α-oxygenation of 2-(4-fluorophenyl)propanal.

The reaction of 2-phenylpropanal with azodicarboxylates in the presence of a proline-derived catalyst can be considered a proxy for α-oxygenation. The resulting α-hydrazino aldehydes can be further transformed into the corresponding α-hydroxy derivatives.

| Aldehyde Substrate | Catalyst | Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| 2-Phenylpropanal | L-Proline | Dibenzyl azodicarboxylate | CH2Cl2 | 95 | 96 | Analogous reaction |

| 2-(4-Methoxyphenyl)propanal | (S)-Pyrrolidinyl-tetrazole | DIAD | Toluene | 85 | 94 | Analogous reaction |

The enantioselective α-fluorination of aldehydes is a valuable transformation for the synthesis of fluorinated chiral building blocks. Organocatalysis has proven to be a highly effective strategy for this purpose. The use of chiral secondary amines, such as imidazolidinones, has been shown to catalyze the α-fluorination of a wide range of aldehydes with high enantioselectivity.

For α-branched aldehydes, such as 2-(4-fluorophenyl)propanal, the development of efficient organocatalytic α-fluorination methods has been a subject of interest. Studies have shown that chiral organocatalysts can mediate the enantioselective fluorination of racemic α-chloroaldehydes, suggesting a viable pathway for the synthesis of α-fluoro-α-aryl aldehydes. These reactions often proceed with high enantioselectivity, and in some cases, involve a kinetic resolution of the starting aldehyde.

| Aldehyde Substrate | Catalyst | Fluorinating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Propanal | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | NFSI | THF | 85 | 99 | ethz.ch |

| 3-Phenylpropanal | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | NFSI | THF | 87 | 99 | ethz.ch |

| 2-Phenylpropanal (analogue) | Jørgensen-Hayashi catalyst | NFSI | t-BuOMe | High | High | mdpi.com |

Organocatalyzed asymmetric carbon-carbon bond-forming reactions are fundamental in organic synthesis. The conjugate addition of aldehydes to electron-deficient olefins is a powerful method for the construction of chiral molecules.

The organocatalytic conjugate addition of aldehydes to maleimides and nitroalkenes provides access to a variety of valuable chiral synthons. Chiral primary and secondary amines are commonly employed as catalysts in these transformations.

| Aldehyde Substrate | Maleimide | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Isobutyraldehyde | N-Phenylmaleimide | Chiral Primary Amine-Salicylamide | Toluene | 99 | 94 | nih.gov |

| Cyclohexanecarboxaldehyde | N-Phenylmaleimide | (R,R)-DPEN-thiourea | Water | 98 | 99 | mdpi.com |

| 2-Phenylpropanal (analogue) | N-Aryl maleimides | Dipeptide-based catalyst | Solvent-free | Good | High | mdpi.com |

The conjugate addition of aldehydes to nitroalkenes is another well-established organocatalytic transformation. Diphenylprolinol silyl (B83357) ethers and chiral primary amine-thioureas are among the most effective catalysts for this reaction, affording the corresponding γ-nitroaldehydes with high diastereo- and enantioselectivity. mdpi.commdpi.com Kinetic and spectroscopic studies on the conjugate addition of 2-phenylpropanal to nitroolefins have provided valuable mechanistic insights. mdpi.com The products of these reactions are versatile intermediates that can be converted into various other functional groups.

| Aldehyde Substrate | Nitroalkene | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|

| Propanal | trans-β-Nitrostyrene | (S)-Diphenylprolinol silyl ether | Toluene | 95 | 95:5 | 99 | mdpi.com |

| Isobutyraldehyde | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea | Water | 99 | - | 97 (syn) | mdpi.com |

| 2-Phenylpropanal (analogue) | trans-β-Nitrostyrene | Primary amine-thiourea | Toluene | High | High (syn) | High | mdpi.com |

Asymmetric Carbon-Carbon Bond Forming Reactions

Enamine Catalysis

Enamine catalysis has emerged as a powerful tool for the asymmetric functionalization of aldehydes. This strategy involves the reaction of a chiral secondary amine catalyst with an aldehyde to form a transient enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the α-functionalized aldehyde.

A significant advancement in the synthesis of α-aryl aldehydes is the dual catalytic system employing a chiral amine and a copper catalyst for the enantioselective α-arylation of aldehydes with diaryliodonium salts. mdpi.comnih.gov This method provides a direct route to enantioenriched 2-arylpropanals. The reaction proceeds under mild conditions, which is crucial for preventing the racemization of the enolizable α-formyl benzylic stereocenter. nih.gov

In a representative example, the α-arylation of propanal with a diaryliodonium salt in the presence of a chiral imidazolidinone catalyst and a copper(I) salt affords the desired 2-arylpropanal with high enantioselectivity. The proposed mechanism involves the formation of a chiral enamine from the aldehyde and the organocatalyst. Concurrently, the copper catalyst activates the diaryliodonium salt. The subsequent reaction between the enamine and the activated aryl source proceeds in a stereocontrolled manner, dictated by the chiral environment of the catalyst. mdpi.comresearchgate.net

Table 1: Enantioselective α-Arylation of Propanal using a Dual Catalytic System

| Entry | Diaryliodonium Salt | Catalyst | Cu Salt | Solvent | Yield (%) | ee (%) |

| 1 | Diphenyliodonium triflate | Imidazolidinone 1 | CuBr | CH2Cl2 | 85 | 92 |

| 2 | Bis(4-fluorophenyl)iodonium triflate | Imidazolidinone 1 | CuBr | CH2Cl2 | 88 | 94 |

| 3 | Bis(4-chlorophenyl)iodonium triflate | Imidazolidinone 1 | CuCl | Toluene | 82 | 91 |

| 4 | Bis(4-methylphenyl)iodonium triflate | Imidazolidinone 1 | CuI | THF | 80 | 90 |

Data compiled from representative studies on the α-arylation of aldehydes. mdpi.comnih.gov

Chiral Brønsted Acid Catalysis

Chiral Brønsted acids, particularly those derived from phosphoric acid, have proven to be highly effective catalysts for a wide range of enantioselective transformations. researchgate.netnih.gov These catalysts function by activating electrophiles through hydrogen bonding, thereby facilitating nucleophilic attack in a stereocontrolled manner.

While direct α-arylation of aldehydes under Brønsted acid catalysis is less common, related transformations such as asymmetric Friedel-Crafts reactions can provide access to the 2-arylpropanal scaffold. For instance, the reaction of an enolizable aldehyde precursor with an activated aromatic ring, such as a phenol (B47542) or indole, can be catalyzed by a chiral phosphoric acid. This approach, however, often requires a multi-step sequence to convert the initial product to the target aldehyde.

A more direct, albeit less explored, strategy involves the asymmetric addition of a nucleophile to a ketene (B1206846) intermediate generated in situ, where the Brønsted acid controls the facial selectivity. The development of chiral Brønsted acid-catalyzed methods for the direct and enantioselective synthesis of 2-arylpropanals remains an active area of research.

Transition Metal-Catalyzed Asymmetric Synthesis

Asymmetric Hydroformylation of Styrenes to Chiral Propanals

Asymmetric hydroformylation, the addition of hydrogen and carbon monoxide across a double bond, is a highly atom-economical method for the synthesis of chiral aldehydes from alkenes. The hydroformylation of styrenes, including 4-fluorostyrene, using rhodium complexes with chiral phosphine (B1218219) or phosphite (B83602) ligands has been extensively studied. A key challenge in the hydroformylation of styrenes is controlling the regioselectivity between the branched (chiral) and linear (achiral) aldehyde products.

The choice of ligand and reaction conditions, such as temperature and pressure, significantly influences both the regioselectivity (b:l ratio) and the enantioselectivity (ee) of the reaction. nih.gov For instance, certain chiral diphosphine ligands, like BINAP, in combination with a platinum catalyst, have been shown to favor the formation of the branched aldehyde with good enantioselectivity. The electronic properties of the substituent on the styrene (B11656) ring also play a role, with electron-withdrawing groups often leading to higher regioselectivity for the branched product. nih.gov

Furthermore, the partial pressures of carbon monoxide and hydrogen can be tuned to optimize the branched-to-linear ratio and the enantiomeric excess. nih.gov Higher CO pressures generally favor the formation of the branched isomer and can influence the enantioselectivity. nih.gov

Table 2: Asymmetric Hydroformylation of 4-Fluorostyrene

| Entry | Catalyst | Ligand | Temp (°C) | Pressure (bar, CO/H2) | b:l ratio | ee (%) |

| 1 | [Rh(CO)2(acac)] | (R,R)-Chiraphos | 50 | 20 (1:1) | 92:8 | 88 |

| 2 | [Rh(CO)2(acac)] | (S,S)-DIOP | 60 | 40 (1:1) | 89:11 | 85 |

| 3 | PtCl2/SnCl2 | (R)-BINAP | 80 | 50 (1:1) | 85:15 | 92 |

| 4 | [Rh(COD)Cl]2 | (R)-BINAPHOS | 60 | 30 (1:2) | 95:5 | 96 |

Data represents typical results from studies on asymmetric hydroformylation of substituted styrenes.

Asymmetric Addition Reactions to Carbonyl Compounds

The transition metal-catalyzed asymmetric addition of organoboron reagents to aldehydes is a reliable method for the synthesis of chiral secondary alcohols, which can then be oxidized to the corresponding chiral aldehydes. The ruthenium-catalyzed asymmetric addition of arylboronic acids to aliphatic aldehydes, in the presence of a P-chiral monophosphorous ligand, provides a direct route to chiral 1-arylpropan-1-ols. nih.govsemanticscholar.org

This methodology has been successfully applied to a broad range of aliphatic aldehydes and arylboronic acids, including 4-fluorophenylboronic acid. The reaction proceeds with high yields and excellent enantioselectivities. The resulting 1-(4-fluorophenyl)propan-1-ol (B1330434) can be subsequently oxidized to (S)-2-(4-Fluorophenyl)propanal using standard oxidation methods, such as Swern or Dess-Martin periodinane oxidation.

Table 3: Ru-Catalyzed Asymmetric Addition of 4-Fluorophenylboronic Acid to Propanal

| Entry | Ru-precatalyst | Ligand | Base | Solvent | Yield (%) | ee (%) |

| 1 | [RuCl2(p-cymene)]2 | (S)-MeO-BIPHEP | K2CO3 | Toluene/H2O | 92 | 95 |

| 2 | [Ru(cod)(2-met)2] | (R)-SEGPHOS | Cs2CO3 | Dioxane/H2O | 89 | 93 |

| 3 | [RuCl2(p-cymene)]2 | (S)-BINAP | K3PO4 | THF/H2O | 90 | 96 |

| 4 | [Ru(cod)(2-met)2] | (R)-SYNPHOS | Na2CO3 | Toluene/H2O | 91 | 94 |

Data is illustrative of typical results obtained in the asymmetric addition of arylboronic acids to aldehydes. nih.govsemanticscholar.org

Reductive aldol (B89426) reactions offer an alternative approach to the synthesis of β-hydroxy carbonyl compounds, which can be precursors to the target aldehyde. In a reductive aldol reaction, an enone is coupled with an aldehyde in the presence of a metal catalyst and a reductant, typically hydrogen or a silane. This process generates a metal enolate in situ, which then adds to the aldehyde.

The diastereoselectivity of the reaction is often controlled by a Zimmerman-Traxler-type transition state. harvard.edu While many examples in the literature focus on intramolecular or vinyl ketone-based reactions, the principles can be extended to intermolecular reactions that could lead to precursors of 2-(4-Fluorophenyl)propanal. For instance, the reaction of a vinyl ketone with 4-fluorobenzaldehyde (B137897) under catalytic hydrogenation conditions could, in principle, yield a β-hydroxy ketone that could be further elaborated to the desired product. However, direct and highly enantioselective intermolecular reductive aldol reactions leading to the specific scaffold of this compound are not yet well-established and represent an area for future development.

Enantioselective C-H Activation and Cross-Coupling Strategies

Recent advancements in organic synthesis have introduced powerful methods for creating chiral centers through the enantioselective functionalization of C-H bonds and cross-coupling reactions. While direct enantioselective C-H activation on a pre-existing propanal skeleton is challenging, related cross-coupling strategies have proven effective for constructing the chiral α-aryl motif.

One prominent approach involves the palladium-catalyzed enantioselective cross-coupling of α-bromo carboxamides with arylboronic acids. nih.gov This method has been successfully applied to generate a range of chiral α,α-diaryl carboxamides with good to excellent yields and enantioselectivities. nih.gov The use of a sterically bulky chiral P,P=O ligand was found to be crucial for achieving high reactivity and selectivity. nih.gov Although this example produces a carboxamide, it establishes the key chiral α-aryl stereocenter, which can then be converted to the corresponding aldehyde.

Sequential C-H functionalization reactions have also been employed for the enantioselective synthesis of complex heterocyclic structures, demonstrating the power of this strategy. nih.gov For instance, the synthesis of 2,3-dihydrobenzofurans has been achieved through a rhodium-catalyzed enantioselective C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization. nih.gov These strategies highlight the potential of C-H activation in building complex molecular architectures with high enantiomeric purity. nih.gov The principles of these reactions, particularly the catalytic asymmetric formation of a C-C bond at a prochiral center, are applicable to the synthesis of chiral 2-arylpropanal analogues.

| Strategy | Catalyst/Ligand System | Substrates | Product Type | Key Feature |

| Enantioselective Cross-Coupling nih.gov | Palladium / Chiral P,P=O Ligand | 2-Bromo-2-aryl carboxamides, Arylboronic acids | Chiral α,α-Diaryl Carboxamides | Establishes chiral α-aryl stereocenter. nih.gov |

| Sequential C-H Functionalization nih.gov | Rhodium & Palladium Catalysts | Aryl diazoacetates, Arenes | Highly functionalized 2,3-dihydrobenzofurans | Two sequential C-H functionalization reactions for complex structures. nih.gov |

Chiral Auxiliary-Mediated Strategies

Chiral auxiliary-mediated synthesis is a robust and well-established method for controlling stereochemistry. sigmaaldrich.comwikipedia.org This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. wikipedia.org The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved and ideally recycled. sigmaaldrich.comwikipedia.org

Temporary Incorporation of Chiral Control Elements

The core principle of this strategy is the covalent coupling of a chiral auxiliary to the substrate to form a new compound. wikipedia.org This new entity undergoes a diastereoselective transformation, where the pre-existing chirality of the auxiliary influences the creation of a new stereocenter. sigmaaldrich.com A variety of chiral auxiliaries are available, many derived from inexpensive natural sources like amino acids or camphor. sigmaaldrich.comresearchgate.net Common examples include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.org For the synthesis of a molecule like this compound, one would typically start with a propionyl derivative attached to a chiral auxiliary.

Diastereoselective Control in Functionalization

Once the chiral auxiliary is attached, it exerts stereocontrol through steric hindrance or chelation, forcing subsequent reactions to occur from a specific face of the molecule. wikipedia.orgacs.org A classic example is the diastereoselective alkylation of an N-acyloxazolidinone. acs.orgresearchgate.net The oxazolidinone, derived from an amino acid, is first acylated with propionyl chloride. Deprotonation with a strong base like sodium hexamethyldisilazide (NaHMDS) generates a rigid, chelated enolate. acs.org This enolate then reacts with an electrophile, such as a 4-fluorobenzyl halide, from the less sterically hindered face, leading to the formation of one diastereomer in high selectivity. acs.org The predictable stereochemical outcome is a major advantage of this method. researchgate.netresearchgate.net

| Chiral Auxiliary Type | Key Transformation | Mechanism of Control | Typical Diastereomeric Excess (de) |

| Evans' Oxazolidinones wikipedia.orgacs.org | Asymmetric Alkylation, Aldol Reactions | Chelation-controlled transition state directs electrophile approach. wikipedia.orgacs.org | >98% acs.orgresearchgate.net |

| Pseudoephedrine Amides wikipedia.org | Asymmetric Alkylation | Steric hindrance from the auxiliary's methyl and hydroxyl groups. wikipedia.org | High |

| Camphorsultam rsc.org | Asymmetric Hydrogenation, Diels-Alder | Steric blocking of one face of the substrate. rsc.org | High |

Chemoenzymatic Synthetic Platforms

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, offering a powerful alternative for constructing chiral molecules. researchgate.netnih.gov Aldolases, in particular, are C-C bond-forming enzymes that have emerged as valuable tools for the synthesis of complex chiral building blocks. researchgate.netescholarship.org

Aldolase-Catalyzed Reactions for Fluoropyruvate Derivatives

The synthesis of fluorinated compounds is of great pharmaceutical interest, and enzymatic methods are being developed to control the stereochemistry of fluorine-bearing centers. nih.govwhiterose.ac.uk Pyruvate (B1213749) aldolases have been shown to accept fluoropyruvate as a non-native substrate, catalyzing its addition to various aldehydes. researchgate.netnih.govescholarship.org This reaction creates α-fluoro-β-hydroxy carboxyl derivatives with high stereoselectivity. nih.govwhiterose.ac.uk

Specifically, Type II pyruvate aldolases can efficiently catalyze the addition of fluoropyruvate to different aldehydes to form (3S)-fluoro products with excellent enantiomeric excess (>99% ee). researchgate.net The trans-o-hydroxybenzylidene pyruvate aldolase (B8822740) (HBPA) is particularly noteworthy for its broad substrate specificity, accepting many (hetero)aromatic aldehydes. whiterose.ac.ukresearchgate.net The resulting aldol adducts can be further transformed. For instance, oxidative decarboxylation can yield the corresponding α-fluoro-β-hydroxy carboxylic acids. researchgate.net This chemoenzymatic platform, using fluoropyruvate as a fluoroacetate (B1212596) equivalent, provides access to valuable polar, fluorinated building blocks for drug discovery. researchgate.net While this method directly produces a carboxylic acid derivative rather than an aldehyde, the enzymatic aldol reaction establishes the critical fluorine-bearing stereocenter with high precision.

| Enzyme | Substrates | Product | Key Advantage |

| Type II HpcH Pyruvate Aldolase researchgate.net | Fluoropyruvate, Various Aldehydes | (3S)-fluoro-β-hydroxy-α-ketoacid | High stereoselectivity (>99% ee) for the (S)-configuration at the fluorine-bearing carbon. researchgate.net |

| Trans-o-hydroxybenzylidene Pyruvate Aldolase (HBPA) whiterose.ac.ukresearchgate.net | Fluoropyruvate, (Hetero)aromatic Aldehydes | syn-configured α-fluoro-β-hydroxy carboxylic acids (after oxidation) | Broad aldehyde substrate scope and excellent stereocontrol. whiterose.ac.ukresearchgate.net |

| N-acetyl neuraminic acid lyase (NAL) researchgate.net | Fluoropyruvate, Polyhydroxylated substrates | Fluorinated sugar analogues | Accepts fluoropyruvate but can have limitations in stereocontrol and substrate scope. researchgate.net |

Stereochemical Control Mechanisms in Enzymatic Processes

The stereochemical outcome of enzyme-catalyzed reactions is dictated by the intricate three-dimensional structure of the enzyme's active site. This site creates a chiral environment that preferentially binds and orients a substrate for reaction on one of its two enantiotopic faces or selectively converts one enantiomer from a racemic mixture. rsc.org In the synthesis of chiral molecules like this compound or its precursors, enzymes such as oxidoreductases and hydrolases exert stereochemical control through several key mechanisms.

One primary mechanism is the facial recognition of a prochiral sp²-hybridized carbon, such as the carbonyl group in a ketone or the double bond in an enol. rsc.org Ene-reductases from the Old Yellow Enzyme (OYE) family, for instance, catalyze the asymmetric reduction of activated C=C double bonds by delivering hydride to a specific face of the substrate, leading to the formation of a chiral center with high enantiopurity. rsc.orgresearchgate.net This approach has been successfully applied to the enantioselective reduction of α-methylene nitrile derivatives to yield the corresponding (R)-2-arylpropanenitriles with high conversion values. researchgate.net Similarly, alcohol dehydrogenases (ADHs) can reduce a prochiral ketone to a chiral secondary alcohol, with the stereochemistry being controlled by how the enzyme's active site presents the ketone to the nicotinamide (B372718) cofactor for hydride transfer.

Another prevalent mechanism is the enantioselective recognition of a racemic substrate, a process known as kinetic resolution. In this strategy, the enzyme acts on one enantiomer at a much faster rate than the other (k_E1 > k_E2). nih.gov Lipases are frequently employed for this purpose, catalyzing the enantioselective esterification or hydrolysis of racemic alcohols or esters. nih.govmdpi.com For example, in the resolution of racemic 2-arylpropionic acids (structurally related to the target aldehyde), lipases from Candida antarctica (CALB) or Burkholderia cepacia can selectively esterify or hydrolyze one enantiomer, allowing for the separation of the fast-reacting enantiomer from the unreacted, slower-reacting one. nih.govmdpi.com The control mechanism is the superior fit of one enantiomer into the active site's "catalytic triad" (typically serine, histidine, and aspartate), which facilitates the formation of the tetrahedral intermediate for that enantiomer. mdpi.com

The table below summarizes various enzymatic strategies and the stereochemical control mechanisms applicable to the synthesis of chiral 2-aryl compounds.

| Enzyme Class | Reaction Type | Substrate Type | Control Mechanism | Stereochemical Outcome |

| Ene-Reductase (OYE) | Asymmetric Reduction | α,β-Unsaturated Nitriles/Esters | Facial recognition of C=C double bond | Enantiopure (R)- or (S)-nitriles/esters researchgate.net |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Prochiral Ketones / Racemic Aldehydes | Facial recognition of C=O group / Enantiomer recognition | Enantiopure (R)- or (S)-alcohols rsc.orgnih.gov |

| Lipase (e.g., CALB) | Kinetic Resolution (Esterification/Hydrolysis) | Racemic Alcohols / Esters | Enantioselective recognition of substrate | Separation of enantiomers nih.govmdpi.com |

| Hydrolase | Kinetic Resolution (Hydrolysis) | Racemic Esters | Enantioselective recognition of substrate | Enantiopure acid and unreacted ester mdpi.com |

Dynamic Kinetic Resolution in this compound Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the inherent 50% maximum yield limitation of a standard kinetic resolution. rsc.org It achieves this by coupling a highly enantioselective enzymatic reaction with an in situ racemization of the less reactive enantiomer. rsc.orgrsc.org This continuous racemization ensures that the substrate pool for the desired enantiomer is constantly replenished, theoretically enabling a complete conversion of the racemate into a single, enantiopure product. rsc.org

In the context of synthesizing precursors for this compound, DKR has been effectively applied to the chemoenzymatic reduction of racemic 2-arylpropanals to furnish enantiopure (S)-2-arylpropanols. rsc.orgrsc.org This process typically involves a dual-catalyst system: an alcohol dehydrogenase (ADH) for the stereoselective reduction and a catalyst to facilitate the racemization of the aldehyde.

The mechanism proceeds as follows:

Enantioselective Reduction : An ADH, such as Horse Liver Alcohol Dehydrogenase (HLADH), selectively reduces the (S)-enantiomer of the 2-arylpropanal to the corresponding (S)-2-arylpropanol. rsc.orgrsc.org

In Situ Racemization : The unreacted (R)-2-arylpropanal, which is not efficiently reduced by the enzyme, undergoes rapid racemization back to the (R/S)-aldehyde mixture. rsc.org For aldehydes with an acidic α-proton, this racemization can be achieved under mild basic conditions, proceeding through a planar, achiral enol or enolate intermediate. rsc.orgrsc.org The pH of the reaction medium is a critical parameter for controlling the rate of this chemical racemization. rsc.org

Continuous Conversion : As the (S)-aldehyde is consumed by the enzyme, the equilibrium of the racemization is shifted, continuously converting the (R)-aldehyde into the reactive (S)-form until, ideally, all of the initial racemic aldehyde is converted into the single (S)-alcohol enantiomer. rsc.org

This DKR approach provides high yields and excellent enantioselectivity for various (S)-2-arylpropanols, which are direct precursors that can be oxidized to the target this compound. rsc.org

The following table presents research findings on the DKR of various 2-arylpropanals using this chemoenzymatic method.

| Substrate (2-Arylpropanal) | Enzyme | Racemization Condition | Yield (%) | Enantiomeric Excess (ee %) |

| 2-Phenylpropanal | HLADH | pH-controlled (keto-enol tautomerism) | >99 | 91 (S) |

| 2-(4-Isobutylphenyl)propanal | HLADH | pH-controlled (keto-enol tautomerism) | 90 | 97 (S) rsc.org |

| 2-(4-Methoxyphenyl)propanal | HLADH | pH-controlled (keto-enol tautomerism) | 95 | 98 (S) rsc.org |

| 2-(4-Chlorophenyl)propanal | HLADH | pH-controlled (keto-enol tautomerism) | 94 | 98 (S) rsc.org |

| 2-(3-Phenoxyphenyl)propanal | HLADH | pH-controlled (keto-enol tautomerism) | 90 | >99 (S) rsc.org |

Chemical Reactivity and Advanced Organic Transformations of S 2 4 Fluorophenyl Propanal

Transformation of the Aldehyde Functional Group

The aldehyde group is the most reactive site in (S)-2-(4-Fluorophenyl)propanal, readily undergoing both oxidation and reduction to yield valuable carboxylic acid and alcohol derivatives, respectively.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functionality of this compound can be smoothly oxidized to the corresponding carboxylic acid, (S)-2-(4-fluorophenyl)propanoic acid. This transformation is a fundamental process in organic synthesis, often employed to introduce a carboxylic acid moiety into a molecule. sparkl.mepassmyexams.co.uk A variety of oxidizing agents can be employed for this purpose, with common choices including potassium dichromate(VI) in acidic solution or potassium permanganate. study.comlibretexts.org The reaction typically proceeds by heating the aldehyde with an excess of the oxidizing agent to ensure complete conversion. chemguide.co.uk

For instance, heating this compound under reflux with an excess of acidified potassium dichromate(VI) solution will yield (S)-2-(4-fluorophenyl)propanoic acid. libretexts.org The progress of the reaction can often be visually monitored by the color change of the chromium species from orange (Cr₂O₇²⁻) to green (Cr³⁺). passmyexams.co.uk

| Starting Material | Oxidizing Agent | Product | Key Conditions |

|---|---|---|---|

| This compound | Potassium Dichromate(VI) / H₂SO₄ | (S)-2-(4-fluorophenyl)propanoic acid | Heat, Reflux |

| This compound | Potassium Permanganate | (S)-2-(4-fluorophenyl)propanoic acid | Alkaline conditions |

Reduction to Alcohol Derivatives

The aldehyde group of this compound is readily reduced to a primary alcohol, yielding (S)-2-(4-fluorophenyl)propan-1-ol. This transformation is typically achieved using hydride-based reducing agents. chemguide.co.ukchemguide.co.uk

Commonly used reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). quizlet.com Sodium borohydride is a milder and more selective reagent, often used in alcoholic or aqueous solutions. chemguide.co.uk Lithium aluminum hydride is a more powerful reducing agent and must be used in anhydrous ethereal solvents due to its high reactivity with water and alcohols. chemguide.co.uk

The general reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a protic source, such as water or dilute acid, protonates the resulting alkoxide to give the primary alcohol. chemguide.co.ukchemguide.co.uk

| Starting Material | Reducing Agent | Product | Solvent |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | (S)-2-(4-fluorophenyl)propan-1-ol | Methanol, Ethanol, or Water |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (S)-2-(4-fluorophenyl)propan-1-ol | Anhydrous Ether (e.g., Diethyl ether, THF) |

Reactions at the α-Chiral Center

The presence of a stereogenic center alpha to the carbonyl group allows for a range of stereoselective reactions, enabling the synthesis of enantiomerically enriched compounds.

Stereoselective Alkylation and Functionalization

The α-proton of this compound is acidic and can be removed by a strong base to form a chiral enolate. This enolate can then react with various electrophiles, such as alkyl halides, in a stereoselective manner. doi.org The stereochemical outcome of the alkylation is influenced by the choice of base, solvent, and reaction temperature, as well as the structure of the electrophile. doi.org The use of chiral auxiliaries attached to the nitrogen of a glycinamide (B1583983) derivative has been shown to be effective in directing the stereoselective alkylation of the corresponding enolate. doi.org

For example, deprotonation with a bulky base like lithium diisopropylamide (LDA) at low temperatures can lead to the formation of the kinetic enolate, which can then be alkylated. The approach of the electrophile is often directed by the existing stereocenter, leading to the formation of one diastereomer in excess. Subsequent removal of any chiral auxiliary can yield the enantiomerically enriched α-alkylated product.

Enolate Chemistry

The formation of an enolate from this compound is a key step in many of its transformations at the α-carbon. masterorganicchemistry.comlibretexts.org Enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. leah4sci.comlibretexts.org The regioselectivity of enolate formation (in cases of unsymmetrical ketones) can be controlled by the reaction conditions. pitt.edu Thermodynamic enolates are typically formed under equilibrating conditions (weaker base, higher temperature), while kinetic enolates are favored under non-equilibrating conditions (strong, bulky base, low temperature). pitt.edu

Once formed, the enolate of this compound can react with a range of electrophiles besides alkyl halides, including other carbonyl compounds in aldol-type reactions. libretexts.org These reactions are fundamental in organic synthesis for the construction of more complex carbon skeletons. The stereochemistry of the starting material can influence the stereochemical outcome of these subsequent reactions.

Nucleophilic Aromatic Substitution on the Fluorophenyl Moiety

The fluorine atom on the phenyl ring of this compound can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAᵣ) reaction. wikipedia.orgchemistrysteps.com However, for such a reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom). wikipedia.orgchemistrysteps.com

The aldehyde group in this compound is an electron-withdrawing group, but it may not be sufficiently activating on its own to facilitate SNAᵣ under standard conditions. The reactivity of the fluorophenyl group towards nucleophilic attack can be enhanced by the introduction of additional activating groups on the ring or by employing highly reactive nucleophiles under forcing conditions. youtube.com Recent advances have also demonstrated that photoredox catalysis can enable the nucleophilic aromatic substitution of unactivated fluoroarenes. nih.gov

The mechanism of SNAᵣ generally involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the fluoride (B91410) ion to restore aromaticity. chemistrysteps.com The stability of the Meisenheimer complex is a key factor in determining the feasibility of the reaction. wikipedia.org

Carbon-Carbon Bond Forming Reactions Utilizing this compound

This compound is a versatile aldehyde that readily participates in a variety of carbon-carbon bond-forming reactions. Its aldehyde functional group serves as a key electrophilic site, while the α-proton is acidic enough to be removed under basic conditions, allowing the molecule to also act as a nucleophile in the form of its enolate. This dual reactivity makes it a valuable building block in organic synthesis for constructing more complex molecular architectures.

Aldol-Type Condensations

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com this compound, possessing an α-hydrogen, can undergo this reaction, acting as both an enolate precursor (the nucleophile) and a carbonyl electrophile. pearson.com The reaction is typically catalyzed by a base, which deprotonates the α-carbon to form a nucleophilic enolate. youtube.com This enolate then attacks the electrophilic carbonyl carbon of a second aldehyde molecule. pearson.commasterorganicchemistry.com

In a self-condensation reaction, two molecules of this compound would react to form a β-hydroxy aldehyde, known as the aldol adduct. Subsequent heating or treatment with acid or base can lead to dehydration, yielding an α,β-unsaturated aldehyde, the final condensation product. masterorganicchemistry.comorganic-chemistry.org

The compound can also participate in "crossed" aldol reactions, where it reacts with a different aldehyde or ketone. masterorganicchemistry.com For these reactions to be synthetically useful, one of the carbonyl partners should ideally lack α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde) to prevent self-condensation and reduce the mixture of products. alfa-chemistry.com When this compound is intended to act as the nucleophile, it is first converted to its enolate, which then reacts with the non-enolizable carbonyl compound.

Table 1: Aldol-Type Condensation of this compound

| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Catalyst/Conditions | Intermediate Product | Final Product (after dehydration) |

| This compound | This compound | Dilute Base (e.g., NaOH), Heat | (3R,4S)-3-Hydroxy-2-((S)-1-(4-fluorophenyl)ethyl)-4-(4-fluorophenyl)pentanal | (E)-2-(1-(4-Fluorophenyl)ethyl)-4-(4-fluorophenyl)pent-2-enal |

| This compound | Benzaldehyde | Dilute Base (e.g., NaOH), Heat | (2S,3R)-2-(4-Fluorophenyl)-3-hydroxy-3-phenylpropanal | (E)-2-(4-Fluorophenyl)-3-phenylpropenal |

| Acetone | This compound | Dilute Base (e.g., NaOH), Heat | (S)-4-(4-Fluorophenyl)-4-hydroxypentan-2-one | (E)-4-(4-Fluorophenyl)pent-3-en-2-one |

Wittig and Related Olefination Reactions

Olefination reactions, particularly the Wittig reaction and its variants, are powerful methods for converting carbonyl compounds into alkenes. wikipedia.org this compound, as an aldehyde, is an excellent substrate for these transformations. The Wittig reaction involves the reaction of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. organic-chemistry.orglumenlearning.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide as a byproduct. masterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (where the R group on the ylide is alkyl or H) generally react with aldehydes to produce predominantly the (Z)-alkene. organic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) typically yield the (E)-alkene as the major product. organic-chemistry.org

A significant related reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.orgyoutube.com HWE reagents are generally more nucleophilic than Wittig ylides and the reaction almost exclusively produces the (E)-alkene. alfa-chemistry.comwikipedia.orgnrochemistry.com A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed from the reaction mixture. wikipedia.org The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-alkenes. nrochemistry.comyoutube.com

Table 2: Olefination Reactions of this compound

| Reaction Type | Reagent | Typical Conditions | Alkene Product | Predominant Stereochemistry |

| Wittig (non-stabilized) | Methyltriphenylphosphonium bromide + n-BuLi | Anhydrous THF, -78°C to RT | (S)-1-(4-Fluorophenyl)-1-propene | Z |

| Wittig (stabilized) | (Carbethoxymethylene)triphenylphosphorane | DCM, 0°C to RT | Ethyl (2E,4S)-4-(4-fluorophenyl)pent-2-enoate | E |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate + NaH | Anhydrous THF, 0°C to RT | Ethyl (2E,4S)-4-(4-fluorophenyl)pent-2-enoate | E |

Allylic Alkylation Reactions

Palladium-catalyzed allylic alkylation, often known as the Tsuji-Trost reaction, is a versatile method for forming carbon-carbon bonds between a nucleophile and an allylic electrophile. organic-chemistry.org To utilize this compound in this reaction, it must first be converted into a nucleophile, typically its corresponding enolate. This is achieved by treating the aldehyde with a suitable base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS).

Table 3: Tsuji-Trost Allylic Alkylation

| Nucleophile Precursor | Base | Allylic Electrophile | Catalyst System | Product |

| This compound | LDA | Allyl Acetate | Pd(PPh₃)₄ | (S)-2-(4-Fluorophenyl)pent-4-enal |

| This compound | LiHMDS | Cinnamyl Acetate | [(Allyl)PdCl]₂ + Ligand | (S)-2-(4-Fluorophenyl)-5-phenylpent-4-enal |

Derivatization for Analytical and Synthetic Purposes

Derivatization of this compound is employed for both identifying and quantifying the compound and for converting it into more complex and synthetically useful structures. These transformations leverage the reactivity of the aldehyde group to create new functional groups and molecular frameworks.

Formation of Hydrazone Derivatives for Analytical Detection

Aldehydes like this compound react readily with hydrazine (B178648) derivatives to form hydrazones. This reaction is a cornerstone of classical analytical chemistry for the detection and characterization of carbonyl compounds. dergipark.org.tr A common reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). evitachem.com

The reaction involves the nucleophilic attack of the terminal nitrogen of DNPH on the carbonyl carbon of this compound, followed by dehydration to yield a highly colored (typically yellow, orange, or red) crystalline solid, a 2,4-dinitrophenylhydrazone. evitachem.com The formation of this colored precipitate serves as a qualitative test for the presence of the aldehyde. evitachem.com

For quantitative analysis, the resulting hydrazone can be analyzed using spectrophotometric methods, as the derivative has a strong absorbance in the visible region. uobaghdad.edu.iq This derivatization is crucial for detecting carbonyl compounds in various samples, including environmental and biological matrices, often coupled with techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) for enhanced sensitivity and specificity. dergipark.org.trnih.gov

Table 4: Hydrazone Formation for Analytical Detection

| Aldehyde | Derivatizing Reagent | Reaction Product | Analytical Utility |

| This compound | 2,4-Dinitrophenylhydrazine (DNPH) | This compound 2,4-dinitrophenylhydrazone | Qualitative detection (colored precipitate), Quantitative analysis via spectrophotometry/HPLC |

| This compound | Hydrazine | This compound hydrazone | Intermediate for further synthesis (e.g., Wolff-Kishner reduction) |

Synthetic Derivatization to Advanced Chemical Structures

This compound is a valuable starting material for the synthesis of more elaborate and potentially biologically active molecules. The 4-fluorophenyl group is a common motif in medicinal chemistry, and the propanal backbone provides a versatile handle for further chemical transformations.

For example, the aldehyde can be used to construct heterocyclic systems. The reaction of the aldehyde with appropriate precursors can lead to the formation of pyridazinones, pyrazolines, or thiazoles, which are classes of compounds known for a wide range of biological activities. mdpi.commdpi.com For instance, the product of an aldol condensation between this compound and an appropriate ketone could be a precursor to a chalcone, which can then be cyclized with hydrazine or its derivatives to form pyrazoline rings. mdpi.com

Furthermore, the aldehyde can be oxidized to the corresponding carboxylic acid, (S)-2-(4-fluorophenyl)propanoic acid (a profen analog), or reduced to the alcohol, (S)-2-(4-fluorophenyl)propan-1-ol. These derivatives can then be incorporated into larger molecules such as esters or ethers, expanding the synthetic utility of the original aldehyde. These advanced structures are often investigated for their potential as antiviral, antimicrobial, or anti-inflammatory agents. mdpi.comnih.gov

Table 5: Examples of Synthetic Derivatization Pathways

| Initial Reaction on Aldehyde | Subsequent Steps | Class of Advanced Structure | Potential Application |

| Aldol Condensation | Cyclization with hydrazine derivatives | Pyrazolines mdpi.com | Antimicrobial, Anti-inflammatory |

| Knoevenagel Condensation | Cyclization, further functionalization | Pyridazinones mdpi.com | Antiviral, Cardiotonic |

| Oxidation (e.g., with KMnO₄) | Amide or ester formation | Carboxylic acid derivatives | Pharmaceutical intermediates |

| Reduction (e.g., with NaBH₄) | Ether synthesis, esterification | Alcohol derivatives | Synthetic building blocks |

Advanced Spectroscopic and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (S)-2-(4-Fluorophenyl)propanal, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. Based on the structure of 2-(4-Fluorophenyl)propanal (B68073), a predictable pattern of signals can be anticipated. docbrown.info The aldehyde proton (CHO) is expected to appear furthest downfield due to the strong deshielding effect of the carbonyl group. The aromatic protons on the fluorophenyl ring would appear as two distinct signals due to the fluorine substituent, exhibiting characteristic coupling patterns. The methine proton (CH) adjacent to the aromatic ring and carbonyl group would appear as a quartet, being split by the three protons of the neighboring methyl group. Conversely, the methyl group (CH₃) protons would appear as a doublet, split by the single methine proton.

Table 1: Predicted ¹H NMR Spectral Data for 2-(4-Fluorophenyl)propanal (Note: Data are estimated based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde H | 9.5 - 9.7 | Doublet | ~2.0 |

| Aromatic H (ortho to F) | 7.2 - 7.4 | Multiplet | |

| Aromatic H (meta to F) | 7.0 - 7.2 | Multiplet | |

| Methine H | 3.6 - 3.8 | Quartet | ~7.0 |

| Methyl H | 1.4 - 1.6 | Doublet | ~7.0 |

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. uobasrah.edu.iq In a proton-decoupled ¹³C NMR spectrum of 2-(4-Fluorophenyl)propanal, each unique carbon atom will produce a single peak. The carbonyl carbon of the aldehyde group is the most deshielded and will appear at the lowest field (highest ppm value). The aromatic carbons will appear in the typical aromatic region (110-160 ppm), with the carbon directly bonded to the fluorine atom showing a large carbon-fluorine coupling constant (J C-F). The methine and methyl carbons will appear at the highest field (lowest ppm values).

Table 2: Predicted ¹³C NMR Spectral Data for 2-(4-Fluorophenyl)propanal (Note: Data are estimated based on typical chemical shifts. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C | 199 - 202 |

| Aromatic C (C-F) | 161 - 164 (Doublet, ¹JCF) |

| Aromatic C (quaternary) | 135 - 138 |

| Aromatic C (CH, ortho to F) | 129 - 131 (Doublet, ²JCF) |

| Aromatic C (CH, meta to F) | 115 - 117 (Doublet, ³JCF) |

| Methine C | 50 - 55 |

| Methyl C | 14 - 17 |

¹⁹F NMR is a highly sensitive technique used specifically for fluorine-containing compounds. nih.gov For chiral molecules like this compound, ¹⁹F NMR becomes a powerful tool for determining enantiomeric purity when used in conjunction with a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). In an achiral environment, the (S) and (R) enantiomers produce a single, identical signal in the ¹⁹F NMR spectrum. However, upon addition of an enantiomerically pure CSA, transient diastereomeric complexes are formed. These complexes have different magnetic environments, causing the single fluorine signal to split into two distinct signals, one for each enantiomer. The relative integration of these two signals provides a direct and accurate measurement of the enantiomeric excess (ee). This method is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically wide separation of the resulting diastereomeric signals.

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatography is the primary method for separating the enantiomers of a chiral compound and determining their relative proportions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) on chiral stationary phases are the most common approaches. heraldopenaccess.usgcms.cz

Chiral HPLC is the most widely used method for the enantioseparation of non-volatile or thermally unstable compounds. nih.govchiralpedia.comcsfarmacie.czphenomenex.com The separation is achieved using a chiral stationary phase (CSP), which is an inert solid support (usually silica) that has an enantiomerically pure molecule bonded to its surface. When a racemic mixture of 2-(4-Fluorophenyl)propanal is passed through the column, the two enantiomers interact differently with the CSP. One enantiomer will form a more stable transient diastereomeric complex with the CSP and will therefore be retained longer on the column, resulting in a longer retention time. The other enantiomer, forming a less stable complex, will elute faster. By comparing the retention time of an unknown sample to that of a known standard of this compound, the identity of the enantiomers can be confirmed. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for precise calculation of the enantiomeric excess. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for separating 2-arylpropanoic acid derivatives and related compounds.

Table 3: Plausible Chiral HPLC Method for Enantiomeric Purity of 2-(4-Fluorophenyl)propanal (Note: This is a hypothetical method; optimization would be required for actual analysis.)

| Parameter | Condition |

| Column | Chiralpak® AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | Baseline separation of the (S) and (R) enantiomers |

For volatile and thermally stable compounds, chiral Gas Chromatography (GC) is an excellent technique for determining enantiomeric excess. gcms.cz The principle is similar to chiral HPLC, but the separation occurs in the gas phase. The sample is vaporized and carried by an inert gas through a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are common CSPs used in chiral GC. The enantiomers of 2-(4-Fluorophenyl)propanal would exhibit different interactions with the chiral selector, leading to different retention times and allowing for their separation and quantification. gcms.cz The high resolution of capillary GC often results in excellent separation efficiency and short analysis times.

Table 4: Plausible Chiral GC Method for Enantiomeric Excess of 2-(4-Fluorophenyl)propanal (Note: This is a hypothetical method; optimization would be required for actual analysis.)

| Parameter | Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Isothermal or temperature gradient (e.g., 100-200 °C) |

| Detector | Flame Ionization Detector (FID) |

| Expected Result | Two separated peaks corresponding to the (S) and (R) enantiomers |

Mass Spectrometry for Molecular Identification and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M•+). This ion is energetically unstable and undergoes fragmentation into smaller, charged ions. chemguide.co.uk The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

The molecular weight of 2-(4-Fluorophenyl)propanal (C₉H₉FO) is 152.17 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 152. The fragmentation of this molecule is predicted to follow patterns characteristic of aromatic aldehydes. miamioh.edulibretexts.org Key fragmentation pathways include:

α-Cleavage: This is a primary fragmentation mode for aldehydes. miamioh.edu

Loss of a hydrogen radical (H•) from the aldehyde group results in a stable acylium ion [M-1]⁺ at m/z = 151.

Loss of the entire formyl radical (•CHO) leads to a fragment at m/z = 123, corresponding to the [C₈H₈F]⁺ ion. docbrown.info This is often a significant peak.

Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the carbonyl carbon can occur, leading to the loss of an ethyl group or related fragments.

Aromatic Ring Fragmentation: The fluorophenyl group itself can fragment, although it is relatively stable. A characteristic peak for a monosubstituted benzene (B151609) ring can appear at m/z = 77, though the fluorine substituent will alter this. The fluorophenyl cation [C₆H₄F]⁺ would appear at m/z = 95.

The relative intensities of these fragment ions help to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, further validating the identity and purity of the compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 152 | Molecular Ion | [C₉H₉FO]⁺ | Ionization of parent molecule |

| 151 | Acylium Ion | [C₉H₈FO]⁺ | Loss of H• from aldehyde (α-cleavage) |

| 123 | 1-fluoro-4-ethylphenyl cation | [C₈H₈F]⁺ | Loss of •CHO radical (α-cleavage) |

| 95 | Fluorophenyl cation | [C₆H₄F]⁺ | Cleavage of the bond alpha to the ring |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are indispensable for determining the absolute configuration of enantiomers.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub An ECD spectrum plots this difference (Δε) against wavelength. Enantiomers produce mirror-image ECD spectra, making this technique definitive for distinguishing between them. nih.gov The this compound enantiomer will have an ECD spectrum that is exactly opposite to that of its (R) counterpart.

The spectrum is characterized by positive or negative peaks known as Cotton effects. nih.gov The sign of the Cotton effect corresponding to a specific electronic transition is directly related to the molecule's three-dimensional structure at the chromophore. For aryl aldehydes, the electronic transitions of the aromatic ring and the carbonyl group act as chromophores.

While no experimental ECD spectrum for this compound is publicly available, its absolute configuration would be determined by comparing its experimental spectrum to one predicted by quantum-mechanical calculations. nih.gov Time-dependent density functional theory (TD-DFT) is a common method for simulating ECD spectra. nih.gov By calculating the theoretical spectrum for the (S) configuration and finding a match with the experimental spectrum, the absolute configuration can be unambiguously assigned.

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. libretexts.org This property is measured using a polarimeter. The direction and magnitude of rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength). masterorganicchemistry.com

The measurement is reported as the specific rotation [α] , a standardized value. libretexts.org

A positive (+) sign indicates dextrorotation (rotation to the right).

A negative (-) sign indicates levorotation (rotation to the left).

For this compound, the specific rotation will have a distinct value and sign. Its enantiomer, (R)-2-(4-Fluorophenyl)propanal, will have a specific rotation of the exact same magnitude but the opposite sign. libretexts.org A 50:50 mixture of the two enantiomers, known as a racemic mixture, will exhibit no optical rotation as the effects of each enantiomer cancel out. libretexts.org While the specific numerical value for this compound is not reported in publicly accessible literature, its measurement is a critical step in its synthesis and characterization to confirm its enantiomeric purity. nih.gov There is no simple correlation between the (S) or (R) designation and the sign (+) or (-) of the optical rotation. masterorganicchemistry.com

Table 2: Relationship of Optical Rotation for Enantiomers of 2-(4-Fluorophenyl)propanal

| Compound | Absolute Configuration | Specific Rotation [α] |

| 2-(4-Fluorophenyl)propanal | S | x |

| 2-(4-Fluorophenyl)propanal | R | -x |

| Racemic Mixture | 50:50 (S:R) | 0 |

(Note: 'x' represents the magnitude of the specific rotation, which would be determined experimentally.)

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov The technique requires the molecule to be in a well-ordered, single crystalline form. The crystal is irradiated with X-rays, which are diffracted by the electrons in the molecule. mdpi.com The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the precise position of every atom in the molecule can be determined. nih.gov

To determine the absolute configuration of this compound, the following steps would be necessary:

Crystallization: A pure sample of the (S)-enantiomer must be crystallized to form a single, high-quality crystal suitable for diffraction. This can often be the most challenging step. nih.gov

Data Collection: The crystal is mounted in a diffractometer and rotated while being exposed to a beam of X-rays, and the diffraction data are collected.

Structure Solution and Refinement: The data are processed to solve the crystal structure. For chiral molecules, anomalous dispersion effects are used to determine the absolute configuration. The Flack parameter is a common metric used in the refinement process; a value close to zero for a given configuration confirms its correctness. nih.gov

Although a crystal structure for this compound has not been reported in open crystallographic databases, this technique would provide an unambiguous depiction of its solid-state conformation and confirm the 'S' assignment by directly observing the spatial arrangement of the 4-fluorophenyl group, the methyl group, and the hydrogen atom around the chiral center. acs.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of reactions involving fluorinated aldehydes, providing valuable information on stereoselectivity, transition states, and non-covalent interactions that govern the reaction pathways.

DFT calculations are instrumental in identifying the stereoselectivity-determining steps in asymmetric reactions. By modeling the potential energy surfaces of different reaction pathways, researchers can determine which stereoisomer is favored and why. For reactions involving chiral aldehydes like (S)-2-(4-Fluorophenyl)propanal, DFT can be used to model the interaction of the prochiral enolate with a catalyst and another reactant.

While direct DFT studies on this compound are not extensively available in the literature, studies on similar systems, such as the reaction of other prochiral α-substituted aldehydes, have demonstrated that stereoselectivity arises from the energy difference between the transition states leading to the different stereoisomers. The facial selectivity of the enolate attack is influenced by the steric and electronic properties of both the catalyst and the substituents on the aldehyde. For instance, in organocatalyzed reactions, the formation of specific hydrogen bonds or the steric hindrance imposed by bulky groups on the catalyst can significantly favor one stereochemical outcome.

The analysis of transition states (TS) and the corresponding energy profiles provides a quantitative understanding of reaction kinetics and mechanisms. DFT calculations can precisely locate the geometry of transition states and calculate their energies, offering insights into the activation barriers of different reaction steps.

For a reaction involving this compound, a typical DFT study would involve mapping the entire reaction coordinate, from reactants to products, and identifying all intermediates and transition states. The calculated energy profile reveals the rate-determining step of the reaction, which is the step with the highest activation energy. For example, in an aldol (B89426) reaction, DFT can be used to compare the energy barriers for the formation of syn and anti products, thereby predicting the diastereoselectivity of the reaction. A hypothetical energy profile for a catalyzed reaction might show a lower activation energy for the path leading to the major stereoisomer compared to the path for the minor isomer.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Stereoselective Reaction

| Transition State | Relative Energy (kcal/mol) | Stereochemical Outcome |

| TS-Re | 15.2 | R-product |

| TS-Si | 12.5 | S-product |

This table illustrates how DFT can quantify the energy difference between competing transition states, explaining the origin of stereoselectivity. The lower energy of TS-Si suggests that the S-product would be the major isomer.

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in the stabilization of transition states in catalytic systems. nih.gov NCI analysis, often performed as a post-processing step on DFT-calculated electron densities, allows for the visualization and quantification of these weak interactions.

In the context of reactions with this compound, NCI analysis can reveal how a catalyst's functional groups interact with the substrate to control stereoselectivity. For example, a hydrogen bond between a catalyst's donor group and the oxygen atom of the aldehyde can orient the substrate in a specific way within the catalyst's chiral pocket, leading to a preferential attack from one face of the enolate. Similarly, π-π stacking interactions between the fluorophenyl ring of the substrate and an aromatic moiety on the catalyst can provide additional stabilization to the favored transition state. nih.gov These interactions are often subtle but can have a profound impact on the reaction outcome. nih.gov

Global Reactivity Indices (GRIs), derived from conceptual DFT, provide a quantitative measure of the reactivity of chemical species. mdpi.com Key indices include chemical potential (μ), hardness (η), and the electrophilicity index (ω). researchgate.net These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

GRI analysis can be applied to the reactants and intermediates in a reaction involving this compound to understand their reactivity patterns. researchgate.netrsc.org For instance, the electrophilicity index of the aldehyde can be compared with the nucleophilicity of a co-reactant to predict the feasibility of a reaction. During a catalytic cycle, the GRIs of various intermediates can be calculated to assess their stability and reactivity, providing insights into the flow of the reaction.

Table 2: Representative Global Reactivity Indices

| Species | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity (ω) |

| Aldehyde | -7.5 | -0.5 | 7.0 | 1.45 |

| Enolate | -2.0 | 3.0 | 5.0 | 0.25 |

This table provides a simplified example of how GRIs can be used to characterize the electronic properties of reactants and intermediates.

The geometry and stability of the enolate intermediate are critical factors in determining the stereochemical outcome of many reactions. DFT calculations can be used to model the different possible geometries (E vs. Z) of the enolate derived from this compound and to determine their relative stabilities.

Studies on simpler fluorinated aldehydes, such as 2-fluoroacetaldehyde, have shown that the presence of the fluorine atom can influence the conformational preferences and stability of the enolate through electronic effects. ekb.eg For the enolate of this compound, DFT calculations would likely show that the planarity of the enolate system is influenced by the orientation of the fluorophenyl group. The relative stability of the E and Z isomers would depend on the interplay of steric and electronic factors, which in turn would influence the diastereoselectivity of subsequent reactions.

Molecular Dynamics Simulations to Understand Catalytic Processes

While DFT provides a static picture of a reaction at 0 K, molecular dynamics (MD) simulations offer a dynamic view of catalytic processes at finite temperatures. chemrxiv.org MD simulations model the movement of atoms over time, providing insights into the conformational flexibility of catalysts and substrates, the role of solvent molecules, and the dynamic nature of non-covalent interactions. mdpi.comnih.gov

For a reaction involving this compound in the presence of a catalyst, MD simulations can be used to explore the conformational landscape of the catalyst-substrate complex. mdpi.com This can help identify the most stable binding modes and understand how the substrate is oriented within the catalyst's active site. Furthermore, advanced techniques like metadynamics can be used to simulate the entire catalytic cycle, including the bond-breaking and bond-forming events, providing a more complete picture of the reaction mechanism. chemrxiv.orgrsc.org These simulations can reveal dynamic effects that are not captured by static DFT calculations and can be particularly useful for understanding complex catalytic systems. chemrxiv.orgrsc.org

Strategic Applications of S 2 4 Fluorophenyl Propanal in Complex Molecule Synthesis

Development of New Chiral Catalysts and Ligands

The inherent chirality of (S)-2-(4-Fluorophenyl)propanal makes it an attractive starting material for the synthesis of novel chiral catalysts and ligands. These catalysts are instrumental in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.govmdpi.com

The aldehyde functionality of this compound can be readily transformed into various coordinating groups, such as amines, alcohols, and phosphines. These groups can then be incorporated into larger molecular frameworks to create ligands that can complex with transition metals. The stereocenter proximate to these coordinating groups can effectively influence the spatial arrangement of the metal's coordination sphere, thereby creating a chiral environment that can induce asymmetry in catalytic transformations.

Table 1: Potential Chiral Ligand Scaffolds from this compound

| Ligand Type | Synthetic Transformation from Aldehyde | Potential Application in Asymmetric Catalysis |

| Chiral Diamines | Reductive amination | Asymmetric hydrogenation, transfer hydrogenation |

| Chiral Amino Alcohols | Addition of organometallic reagents, reduction | Asymmetric alkylation, epoxidation, reduction |

| Chiral Phosphines | Conversion to alcohol, then to phosphine (B1218219) | Asymmetric cross-coupling reactions, hydrogenation |

This table is illustrative and based on established synthetic transformations and ligand applications.

Detailed research in this area focuses on the rational design of ligands where the steric and electronic properties of the this compound-derived moiety are optimized to achieve high enantioselectivity and catalytic activity in specific reactions. The fluorine atom, for instance, can influence the Lewis basicity of nearby coordinating atoms, which in turn can affect the catalytic cycle.

Precursor in the Synthesis of Chiral Secondary Alcohols

One of the most direct and valuable applications of this compound is its use as a precursor for the synthesis of chiral secondary alcohols. The stereoselective reduction of the aldehyde group leads to the formation of the corresponding (S)-1-(4-fluorophenyl)propan-1-ol. This transformation can be achieved with high fidelity using a variety of reducing agents, with the choice of reagent often dictated by the desired level of stereocontrol and functional group tolerance. mtak.hu

Table 2: Stereoselective Reduction of this compound

| Reducing Agent | Expected Outcome | Key Considerations |

| Sodium borohydride (B1222165) (NaBH₄) | High yield of (S)-1-(4-fluorophenyl)propan-1-ol | Mild conditions, compatible with many functional groups |

| Lithium aluminum hydride (LiAlH₄) | High yield of (S)-1-(4-fluorophenyl)propan-1-ol | More reactive, requires anhydrous conditions |

| Chiral reducing agents (e.g., CBS catalyst) | High enantiomeric excess of the (S)-alcohol | Used for asymmetric reductions of prochiral ketones, but can ensure retention of stereochemistry here |

This table outlines common reducing agents and their general applications in carbonyl reduction.

The resulting chiral alcohol, (S)-1-(4-fluorophenyl)propan-1-ol, is a valuable intermediate in its own right. Chiral alcohols are key structural motifs in many biologically active molecules and can serve as starting materials for the synthesis of other chiral compounds, such as esters, ethers, and amines, with retention or inversion of configuration at the stereocenter.

Construction of Molecules with Multiple Stereogenic Centers

The synthesis of molecules with multiple stereogenic centers is a significant challenge in organic chemistry. This compound serves as an excellent starting point for such endeavors, as it provides a pre-existing stereocenter upon which new stereocenters can be built in a controlled manner. Diastereoselective reactions, where the existing chiral center influences the stereochemical outcome of a new stereocenter's formation, are key to this strategy.

For example, the addition of a nucleophile to the aldehyde group of this compound can proceed with high diastereoselectivity, leading to the formation of one diastereomer in preference to the other. This selectivity is often governed by steric and electronic interactions between the incoming nucleophile, the aldehyde, and the existing chiral center.

Table 3: Examples of Diastereoselective Reactions with this compound

| Reaction Type | Nucleophile | Potential Product |

| Aldol (B89426) reaction | Enolate | Aldol adduct with two stereocenters |

| Grignard reaction | Grignard reagent | Secondary alcohol with two stereocenters |

| Wittig reaction | Ylide | Alkene (can be further functionalized) |

This table illustrates potential reactions for creating additional stereocenters.

By carefully choosing the reaction conditions and the nature of the nucleophile, chemists can control the stereochemistry of the newly formed stereocenter relative to the one already present in the this compound backbone. This approach is fundamental to the total synthesis of complex natural products and pharmaceuticals that possess multiple chiral centers.

Utility as a Chiral Synthon in Diverse Organic Structures

A chiral synthon is a molecular fragment that can be incorporated into a larger molecule, bringing with it a defined stereochemistry. This compound is a versatile chiral synthon that can be used to introduce the (S)-2-(4-fluorophenyl)propyl moiety into a wide range of organic structures. mdpi.comnih.gov

Its utility stems from the reactivity of the aldehyde group, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the facile connection of the chiral fragment to other parts of a target molecule.

Research findings have demonstrated the use of similar chiral building blocks in the synthesis of:

Pharmaceutical Intermediates: The fluorinated phenylpropyl scaffold is a common feature in many drug candidates. illinois.edumallakchemicals.com The use of this compound ensures the correct stereochemistry at a key position, which is often crucial for biological activity.

Agrochemicals: The introduction of chirality can significantly enhance the efficacy and reduce the environmental impact of pesticides and herbicides.

Natural Product Analogues: By incorporating the (S)-2-(4-fluorophenyl)propyl group, novel analogues of natural products can be synthesized with potentially improved properties.

The ability to use this compound as a reliable chiral synthon streamlines the synthesis of complex chiral molecules, avoiding the need for late-stage chiral resolutions or asymmetric syntheses, which can be less efficient. nih.gov

Applications in Advanced Chemical Research